molecular formula C7H8ClN3O2 B13668139 5-Chloro-N-hydroxy-6-methoxypicolinimidamide

5-Chloro-N-hydroxy-6-methoxypicolinimidamide

Cat. No.: B13668139
M. Wt: 201.61 g/mol
InChI Key: MCPZNXJTJOTMIX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-hydroxy-6-methoxypicolinimidamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxypicolinic acid.

    Chlorination: The 6-methoxypicolinic acid is chlorinated using thionyl chloride (SOCl₂) to introduce the chloro group at the 5-position.

    Hydroxylation: The chlorinated intermediate is then subjected to hydroxylation using hydroxylamine hydrochloride (NH₂OH·HCl) to introduce the hydroxy group.

    Amidation: Finally, the hydroxylated intermediate undergoes amidation with an appropriate amine to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-hydroxy-6-methoxypicolinimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Chloro-N-hydroxy-6-methoxypicolinimidamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying enzyme mechanisms and interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-N-hydroxy-6-methoxypicolinimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-N-hydroxy-6-methoxypicolinimidamide is unique due to the presence of both hydroxy and methoxy groups on the picolinimidamide core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H8ClN3O2

Molecular Weight

201.61 g/mol

IUPAC Name

5-chloro-N'-hydroxy-6-methoxypyridine-2-carboximidamide

InChI

InChI=1S/C7H8ClN3O2/c1-13-7-4(8)2-3-5(10-7)6(9)11-12/h2-3,12H,1H3,(H2,9,11)

InChI Key

MCPZNXJTJOTMIX-UHFFFAOYSA-N

Isomeric SMILES

COC1=C(C=CC(=N1)/C(=N/O)/N)Cl

Canonical SMILES

COC1=C(C=CC(=N1)C(=NO)N)Cl

Origin of Product

United States

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